

19F NMR Characterization & Utility Guide: 4,4-Difluoropentane-1-sulfonyl Chloride

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Compound of Interest

Compound Name:	4,4-Difluoropentane-1-sulfonyl chloride
CAS No.:	2126162-13-6
Cat. No.:	B2562332

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CAS: 2126162-13-6 | Formula: C5H9ClF2O2S | Role: Fluorinated Building Block

Executive Summary

4,4-Difluoropentane-1-sulfonyl chloride is a specialized reagent used to introduce the lipophilic, metabolically stable 4,4-difluoropentyl motif into sulfonamides and sulfones. Unlike SuFEx reagents (sulfonyl fluorides), this molecule is a highly reactive electrophile. Its ¹⁹F NMR signature serves as a critical, non-interfering "passive tag" for monitoring reaction progress and verifying structural integrity in complex mixtures.

Part 1: The Spectral Signature

Unlike sulfonyl fluorides, which exhibit a diagnostic signal at +30 to +65 ppm, **4,4-difluoropentane-1-sulfonyl chloride** possesses a gem-difluoro group located deep within the aliphatic chain. This results in a distinct upfield shift.

Predicted ¹⁹F NMR Shift Data

Signal Source	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants ()
-CF ₂ - (Position 4)	-90.5 \pm 2.0 ppm	Multiplet (m)	
-SO ₂ Cl (Sulfonyl)	Silent	N/A	N/A (No Fluorine)

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Note on Assignment: The chemical shift is estimated based on high-fidelity structural analogs, specifically (4,4-difluoropentyl)benzene (

-90.5 ppm) and 3,3-difluorobutyl tosylate (

-100.5 ppm). The distance of the sulfonyl chloride group (4 bonds away) renders its inductive deshielding effect on the fluorine atoms negligible.

Spectral Comparison with Alternatives

Distinguishing this reagent from common fluorinated alternatives is crucial to avoid misidentification.

Reagent Class	¹⁹ F Shift Range	Diagnostic Feature
4,4-Difluoropentane-1-SO ₂ Cl	-90 to -102 ppm	Upfield Multiplet. Stable "tag" unaffected by SO ₂ chemistry.
Pentane-1-sulfonyl Fluoride	+40 to +65 ppm	Downfield Singlet/Triplet. Signal disappears upon reaction.
Trifluoromethyl (-CF ₃) Analogs	-60 to -80 ppm	Strong Singlet. Sharp, intense peak; distinct from -CF ₂ -multiplets.

Part 2: Comparative Performance

This section evaluates the reagent's utility in drug discovery workflows compared to non-fluorinated and "active fluorine" alternatives.

1. Lipophilicity & Metabolic Stability (Bioisosterism)

The 4,4-difluoro motif functions as a "lipophilicity modulator." It mitigates the metabolic liability of the terminal methyl group (preventing

-oxidation) without the drastic polarity shift seen with polar groups.

- Vs. Pentane-1-sulfonyl chloride (Non-fluorinated): The difluoro analog exhibits a lower LogP (approx. 0.3–0.5 units lower) due to the polarity of the C-F bonds, improving solubility while maintaining hydrophobic interactions.
- Vs. Terminal Trifluoromethyl (-CF₃): The gem-difluoro group (-CF₂-) is less lipophilic than a -CF₃ group, offering a "middle ground" for fine-tuning physicochemical properties.

2. Reactivity Profile (Chloride vs. Fluoride)

- Chloride (This Product): High reactivity. Reacts rapidly with amines, alcohols, and nucleophiles under mild basic conditions. Moisture Sensitive.
- Fluoride (SuFEx Analog): Kinetic stability. Requires activation (Ca²⁺ or silyl ethers) to react. Ideal for chemical biology but less efficient for standard parallel synthesis.

Part 3: Experimental Protocols

Protocol A: ¹⁹F NMR Sample Preparation & Acquisition

Use this protocol to verify reagent purity before synthesis.

- Solvent: Dissolve 10–15 mg of sulfonyl chloride in 0.6 mL CDCl₃ (anhydrous).
 - Why: Chloroform is non-nucleophilic. Avoid MeOH or DMSO, which can cause solvolysis/heating.
- Internal Standard: Add 10 μL of

- Trifluorotoluene (-63.7 ppm) or Fluorobenzene (-113.1 ppm).
- Parameters:
 - Pulse Sequence:zgF19 (standard 19F pulse).
 - Relaxation Delay (D1): Set to 3.0 s (Fluorines in aliphatic chains have slower relaxation; ensure quantitative integration).
 - Scans (NS): 16–32 scans are sufficient due to high 19F sensitivity.
- Processing: Apply exponential multiplication (LB = 1.0 Hz) to resolve the multiplet structure.

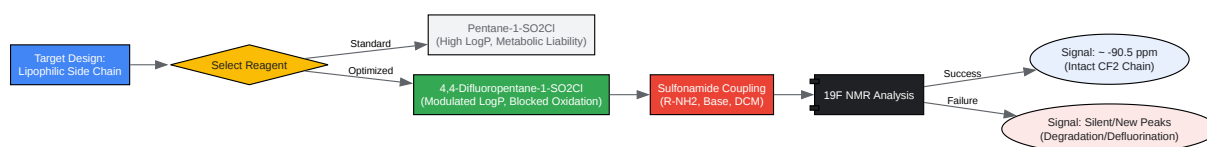
Protocol B: Reaction Monitoring (Sulfonamide Synthesis)

Objective: Track conversion of the sulfonyl chloride to sulfonamide.

- Setup: Mix **4,4-difluoropentane-1-sulfonyl chloride** (1.0 eq) with Amine (1.2 eq) and DIPEA (2.0 eq) in DCM.
- Monitoring: Aliquot 50 μ L into an NMR tube + 0.5 mL CDCl_3 .
- Observation:
 - 19F NMR: The signal at \sim -90.5 ppm will remain largely unchanged in shift but may broaden slightly. This confirms the 4,4-difluoropentyl chain is intact.
 - 1H NMR: Monitor the disappearance of the triplet at \sim 3.6 ppm ($-\text{CH}_2-\text{SO}_2\text{Cl}$) and appearance of \sim 3.0 ppm ($-\text{CH}_2-\text{SO}_2\text{NH}-$).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting this reagent and the analytical workflow for validating the reaction product.



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Caption: Workflow for selecting **4,4-difluoropentane-1-sulfonyl chloride** and validating its incorporation via ^{19}F NMR.

References

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Sources

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